2-Methylbenzhydrol, (+)-

Description

The exact mass of the compound (S)-2-Methyl alpha-phenyl benzylalcohol, ee 99% is 198.104465066 g/mol and the complexity rating of the compound is 184. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methylbenzhydrol, (+)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylbenzhydrol, (+)- including the price, delivery time, and more detailed information at info@benchchem.com.

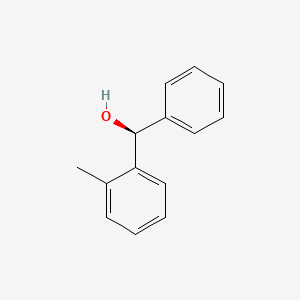

Structure

3D Structure

Properties

IUPAC Name |

(S)-(2-methylphenyl)-phenylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-11-7-5-6-10-13(11)14(15)12-8-3-2-4-9-12/h2-10,14-15H,1H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHXXJOHFRHBFB-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1[C@H](C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164852 | |

| Record name | 2-Methylbenzhydrol, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1517-59-5 | |

| Record name | 2-Methylbenzhydrol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylbenzhydrol, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLBENZHYDROL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5DI843T9U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance of Chiral Benzhydrol Derivatives in Modern Organic Synthesis

Chiral benzhydrol derivatives are a class of compounds that hold considerable importance in the field of modern organic synthesis. Their value stems from the presence of a stereogenic center at the carbon atom bearing the hydroxyl group, which allows for the synthesis of enantiomerically pure target molecules. This is particularly crucial in the pharmaceutical industry, where the chirality of a drug can determine its efficacy and safety.

These derivatives serve as versatile intermediates and chiral auxiliaries in a variety of chemical transformations. acs.org For instance, they are employed in the synthesis of complex natural products and active pharmaceutical ingredients. The development of catalytic asymmetric methods for the synthesis of chiral benzhydrols, such as the manganese-catalyzed asymmetric hydrogenation of unsymmetrical benzophenones, has further expanded their utility by providing efficient access to these valuable compounds with high enantioselectivity. researchgate.net

The reactivity of the hydroxyl group in benzhydrols allows for a range of subsequent chemical modifications. For example, they can undergo dehydrative substitution reactions to form new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds, often with the use of Brønsted or Lewis acid catalysts. researchgate.net This reactivity profile makes them key precursors for a diverse array of more complex chiral molecules.

Interactive Data Table: Properties of 2-Methylbenzhydrol (B123475)

| Property | Value |

| Molecular Formula | C₁₄H₁₄O nih.gov |

| Molecular Weight | 198.26 g/mol nih.govsigmaaldrich.com |

| Melting Point | 93-95 °C sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 323 °C sigmaaldrich.comsigmaaldrich.com |

| IUPAC Name | (2-methylphenyl)(phenyl)methanol nih.gov |

| CAS Number | 5472-13-9 nih.govsigmaaldrich.comsigmaaldrich.com |

Historical Context of + 2 Methylbenzhydrol Preparation and Initial Investigations

The preparation of 2-methylbenzhydrol (B123475), in its racemic form, has been documented through various synthetic routes. A common method involves the Grignard reaction, where a suitable Grignard reagent is reacted with a benzaldehyde (B42025) or benzophenone (B1666685) derivative. For example, the reaction of methylmagnesium bromide with 2-methylbenzophenone (B1664564) has been studied as a route to 2-methylbenzhydrol. acs.org Another established method is the reduction of 2-methylbenzophenone. orgsyn.org

Early investigations into 2-methylbenzhydrol were often in the context of its relationship to other compounds. For instance, it is recognized as a metabolite of the antihistamine drug Orphenadrine. chemicalbook.com Furthermore, its chemical transformations have been explored, such as its etherification with tropine (B42219) and its reduction to form diphenylmethanes. sigmaaldrich.comchemicalbook.com

The preparation of enantiomerically enriched or pure (+)-2-methylbenzhydrol requires asymmetric synthesis or resolution techniques. One documented method for preparing enantiomerically enriched 2-methylbenzhydrol involves a specific synthetic sequence, which was then followed by subsequent reactions such as azidation. researchgate.net

Overview of Stereochemical Considerations in + 2 Methylbenzhydrol Chemistry

Classical Approaches to Benzhydrol Synthesis

Traditional methods for synthesizing benzhydrols, including 2-methylbenzhydrol, have heavily relied on Grignard reactions and the reduction of corresponding ketones. These methods are well-established and widely used for their reliability and straightforward application.

Grignard Reagent-Mediated Syntheses of 2-Methylbenzhydrol

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. acs.org For the preparation of 2-methylbenzhydrol, this typically involves the reaction of an o-tolylmagnesium halide with benzaldehyde (B42025) or, conversely, a phenylmagnesium halide with o-tolualdehyde.

A common approach is the use of o-tolylmagnesium bromide, prepared from o-bromotoluene and magnesium metal, which then reacts with benzaldehyde. mdma.ch This organomagnesium compound acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. chemie-brunschwig.ch The reaction is typically conducted in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the highly reactive Grignard reagent from being quenched by protic solvents. wikipedia.orglibretexts.org Subsequent workup with an aqueous acid solution protonates the resulting alkoxide to yield 2-methylbenzhydrol.

It has been noted that the order of addition of reactants can significantly influence the product distribution, particularly in reactions involving sterically hindered Grignard reagents or aldehydes. mdma.ch For instance, the slow addition of benzaldehyde to benzylmagnesium chloride, a related Grignard reagent, was found to yield a high percentage of the normal addition product. mdma.ch

The primary challenge in Grignard syntheses is the formation of side products. One common impurity is biphenyl, which can form through the coupling of unreacted bromobenzene (B47551) with the Grignard reagent, a reaction favored by higher concentrations of the aryl halide and elevated temperatures. libretexts.org

Reductive Pathways for the Preparation of 2-Methylbenzhydrol from Ketones

An alternative and widely employed classical method for synthesizing 2-methylbenzhydrol is the reduction of the corresponding ketone, 2-methylbenzophenone (B1664564). lookchem.comorgsyn.org This approach offers a different strategic pathway, starting from a readily available ketone precursor.

A variety of reducing agents can be employed for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reducing agent used for this purpose. google.comepo.org The reaction is typically carried out in a protic solvent like ethanol (B145695) or methanol (B129727). For instance, an intermediate in the synthesis of Nefopam, 2-{[N-(2-hydroxyethyl)-N-methyl]-amino}-methylbenzophenone, is reduced to the corresponding benzhydrol derivative using sodium borohydride with high yields (95-96%). epo.orggoogle.com

Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used for the reduction of benzophenones. epo.org However, due to its higher reactivity, it requires more stringent reaction conditions, typically anhydrous aprotic solvents like diethyl ether or THF.

Catalytic hydrogenation is another effective method for the reduction of benzophenones. This process involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or Raney nickel. google.com This method is often considered a "greener" alternative to metal hydride reagents.

Asymmetric Synthesis of Enantiopure 2-Methylbenzhydrol and Chiral Derivatives

The development of methods for the asymmetric synthesis of chiral benzhydrols is of paramount importance, as the biological activity of many pharmaceuticals is dependent on a specific enantiomer. These modern approaches focus on the use of chiral catalysts to achieve high enantioselectivity.

Catalytic Asymmetric Transfer Hydrogenation Approaches

Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical method for the enantioselective reduction of prochiral ketones, including unsymmetrical benzophenones. researchgate.netnih.gov This technique utilizes a hydrogen donor, such as 2-propanol or formic acid, in the presence of a chiral transition metal catalyst.

Ruthenium(II) complexes bearing chiral ligands have been extensively studied and proven to be highly effective for the ATH of diaryl ketones. researchgate.netresearchgate.net These catalysts can achieve excellent enantioselectivities and yields under mild reaction conditions. For example, the use of Ru-catalysts with minimal stereogenicity has been shown to be effective for the ATH of densely functionalized diaryl ketones, providing access to chiral benzhydrols which are key intermediates in pharmaceuticals. researchgate.net

A study on the asymmetric reduction of 2-methylbenzophenone using a Rh-bimorpholine complex demonstrated the influence of the ligand-to-metal ratio on the reaction rate and enantioselectivity. taltech.ee A 1:2 molar ratio of the rhodium dimer to the chiral bimorpholine ligand resulted in a faster reaction and an enantiomeric excess (ee) of 77%. taltech.ee

Iron-based catalysts are also being explored as a more environmentally friendly and cost-effective alternative to ruthenium catalysts for ATH. nih.gov

Organocatalytic and Photoredox Strategies for Enantioselective Synthesis

In recent years, organocatalysis and photoredox catalysis have gained significant traction as powerful tools for enantioselective synthesis. scienceopen.combeilstein-journals.org These methods offer alternatives to metal-based catalysts and have been applied to the synthesis of chiral molecules.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. scienceopen.com While specific applications to the direct enantioselective synthesis of (+)-2-methylbenzhydrol are still emerging, the principles of organocatalysis, such as the use of chiral Brønsted acids or chiral amines, hold promise for this area. acs.orgrsc.org For instance, organocatalytic methods have been successfully employed in the enantioselective synthesis of various chiral molecules, including piperidines and helicene-like structures. nih.govrsc.org

Photoredox catalysis, which uses light to initiate chemical reactions via single-electron transfer processes, offers another innovative approach. beilstein-journals.orgdellamicogroup.com Light-driven reactions of 2-methylbenzophenone derivatives can lead to the formation of highly reactive photoenol intermediates, which can then be trapped in cycloaddition reactions to form complex molecular scaffolds. beilstein-journals.orgresearchgate.net While this has been primarily explored for diastereoselective reactions, the integration of chiral catalysts or auxiliaries could potentially lead to enantioselective syntheses. Metal-free, visible-light-mediated protocols have been developed for other syntheses, showcasing the potential of this strategy. chemrxiv.org

Emerging Chiral Catalytic Systems for Benzhydrol Scaffolds

The field of asymmetric catalysis is continuously evolving, with new and improved catalytic systems being developed for the synthesis of chiral benzhydrols.

Manganese-based catalysts have shown great promise for the asymmetric hydrogenation of unsymmetrical benzophenones. researchgate.net A series of Mn(I) catalysts with imidazole-based chiral PNN tridentate ligands have demonstrated outstanding activity and excellent enantioselectivity (up to >99% ee) for a wide range of substrates. researchgate.net

Copper(II)-dipyridylphosphine catalyst systems have also been found to be highly effective for the asymmetric hydrosilylation of ketones, including ortho-substituted benzophenones, with good to excellent enantioselectivities (up to 98% ee). pnas.org

Furthermore, gold-catalyzed reactions are emerging as a versatile tool in organic synthesis. While often associated with reactions of alkynes, gold catalysts have also been shown to facilitate intermolecular hydroalkoxylation of olefins, which could be a potential pathway to chiral ethers derived from benzhydrols. beilstein-journals.org

The development of these novel catalytic systems, along with a deeper understanding of reaction mechanisms, will continue to drive progress in the efficient and selective synthesis of (+)-2-methylbenzhydrol and its analogues.

Chiral Resolution Techniques for 2-Methylbenzhydrol Racemates

The separation of a racemic mixture of 2-methylbenzhydrol into its individual enantiomers is a critical process for obtaining the optically pure (+)-isomer. This separation, known as chiral resolution, can be accomplished through several specialized techniques.

A prevalent method for resolving racemates is through the formation of diastereomeric salts. wikipedia.orglibretexts.org This technique involves reacting the racemic mixture, in this case, (±)-2-methylbenzhydrol, with an enantiomerically pure chiral resolving agent. wikipedia.org Since 2-methylbenzhydrol is an alcohol, it would first need to be converted into a derivative, such as a phthalate (B1215562) half-ester, to introduce a carboxylic acid group. This acidic derivative can then react with a chiral base.

The reaction of a racemic acid with a single enantiomer of a chiral base results in a pair of diastereomeric salts (e.g., (R)-acid-(S)-base and (S)-acid-(S)-base). libretexts.org Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, melting points, and other physical characteristics. libretexts.org This difference allows for their separation by conventional methods like fractional crystallization. wikipedia.org The less soluble diastereomeric salt will crystallize out of the solution first. After separation, the pure enantiomer of the original compound can be recovered by decomposing the salt, typically through treatment with an acid or base to remove the resolving agent. wikipedia.orglibretexts.org

Commonly used chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine (B1667951) and strychnine, or synthetic amines such as (R)-1-phenylethylamine. libretexts.org The selection of the appropriate resolving agent and solvent system is often determined empirically to achieve the most efficient separation. wikipedia.org

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical and preparative technique for separating enantiomers. researchgate.netamericanpharmaceuticalreview.com This method utilizes a chiral stationary phase (CSP), which is a solid support that has a chiral selector molecule bound to its surface. researchgate.net When a racemic mixture of 2-methylbenzhydrol passes through the column, the two enantiomers interact differently with the chiral selector.

These differential interactions, which can include hydrogen bonding, π-π interactions, and steric hindrance, lead to the formation of temporary, diastereomeric complexes between each enantiomer and the CSP. csfarmacie.cz Because these complexes have different stabilities, one enantiomer is retained on the column longer than the other, resulting in their separation and elution at different times. researchgate.net

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most popular and versatile for separating a wide range of chiral compounds, including alcohols like benzhydrol derivatives. chromatographyonline.comyakhak.org For instance, the enantiomers of 4-methylbenzhydrol, an analogue of 2-methylbenzhydrol, have been successfully resolved using a chiral stationary phase in reversed-phase HPLC mode. nih.govresearchgate.net

The selection of the appropriate CSP and mobile phase system is crucial for achieving good separation. A screening process involving various columns and mobile phases is often necessary to find the optimal conditions for a specific chiral compound. chromatographyonline.comshimadzu.com

Optimizing the resolution in chiral HPLC involves the careful adjustment of several chromatographic parameters to maximize the difference in retention times between the enantiomers while maintaining good peak shape and efficiency. chromatographyonline.com The key parameters that influence chiral separations are selectivity (α), efficiency (N), and retention factor (k), which are related by the resolution equation. sepscience.comshimadzu.com

Key Optimization Parameters in Chiral HPLC:

| Parameter | Description | Impact on Separation |

| Chiral Stationary Phase (CSP) | The type of chiral selector (e.g., polysaccharide, cyclodextrin, Pirkle-type) and its chemical structure are the most critical factors. csfarmacie.czchromatographyonline.com | The choice of CSP fundamentally determines the potential for chiral recognition and separation. Different CSPs offer different interaction mechanisms. chromatographyonline.com |

| Mobile Phase Composition | The type of organic solvent (e.g., hexane, isopropanol, ethanol), its proportion, and the use of additives can significantly alter selectivity. sigmaaldrich.com | In normal-phase mode, alcohol modifiers are adjusted. In reversed-phase, the ratio of water to organic solvent (like acetonitrile (B52724) or methanol) and the pH and concentration of buffer are optimized. sigmaaldrich.comnih.gov |

| Temperature | Column temperature affects the thermodynamics of the chiral recognition process. chromatographyonline.com | Lowering the temperature often increases selectivity and resolution, although it may also lead to longer analysis times and higher backpressure. Conversely, higher temperatures can improve peak efficiency. sigmaaldrich.com |

| Flow Rate | The speed at which the mobile phase passes through the column. | Optimizing the flow rate can improve column efficiency (N), although its effect on resolution is generally less pronounced than that of selectivity and retention factor. researchgate.net |

A systematic screening of these parameters is the most effective strategy for developing a robust chiral separation method. shimadzu.comsigmaaldrich.com For example, selectivity is often the most powerful parameter for improving resolution; even small changes in the mobile phase composition or temperature can have a dramatic effect. chromatographyonline.com

Sustainable and Green Chemistry Approaches in 2-Methylbenzhydrol Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign and sustainable processes. This includes the use of non-toxic reagents, renewable resources, and catalysts that are efficient and minimize waste.

The synthesis of alcohols via the reduction of ketones is a fundamental transformation in organic chemistry. While catalysts based on noble metals like ruthenium, rhodium, and palladium are highly effective, their high cost and limited availability are significant drawbacks. nih.govrsc.org Consequently, there is growing interest in developing catalytic systems based on abundant and less expensive earth-abundant metals. rsc.org

Research has demonstrated the synthesis of 2-methylbenzhydrol using a highly active and accessible cobalt-based catalyst for the selective hydrogenation of the C=O bond in the precursor, 2-methylbenzophenone. uni-bayreuth.de This approach aligns with the principles of green chemistry by replacing precious noble metals with a more sustainable alternative. nih.govrsc.org The development of such noble-metal-free catalysts is crucial for making chemical manufacturing processes more economical and environmentally friendly. nih.gov

Deuterium-labeled compounds, where one or more hydrogen atoms are replaced by its heavier isotope deuterium (B1214612), are invaluable tools in mechanistic studies and drug development. orgsyn.org The reductive deuteration of carbonyl compounds is a direct method for preparing α-deuterated alcohols. orgsyn.orgnih.gov

A practical and economical method for the synthesis of α-deutero-o-methyl-benzhydrol involves the reductive deuteration of 2-methylbenzophenone. orgsyn.org This method uses magnesium metal as the reducing agent and deuterium oxide (D₂O) as the deuterium source, requiring only a small excess (1.5 equivalents) of D₂O. orgsyn.org The reaction proceeds efficiently in tetrahydrofuran (THF) and demonstrates good functional group tolerance. orgsyn.org

Reductive Deuteration of 2-Methylbenzophenone:

| Starting Material | Reagents | Product | Yield | Deuterium Incorporation |

| 2-Methylbenzophenone | Mg, D₂O, 1,2-dibromoethane, THF | α-Deutero-o-methyl-benzhydrol | 86-91% | >99% D |

| Data sourced from Organic Syntheses, 2021, 98, 51-67. orgsyn.orgorgsyn.org |

Another reported method for the reductive deuteration of benzhydrols utilizes deuterium iodide, generated in situ from hypophosphorous acid-d₃ (D₃PO₂) and iodine in deuterated acetic acid (DOAc). arkat-usa.org This system effectively reduces benzhydrols to their corresponding monodeuterated diarylmethanes. arkat-usa.orgumich.edu These methods provide efficient pathways to specifically labeled benzhydrols for various scientific applications.

Etherification and Alkylation Reactions

(+)-2-Methylbenzhydrol can undergo etherification reactions. For instance, its reaction with tropine (B42219) results in the formation of tropinyl 2-methyl-benzhydryl ether hydrobromide. sigmaaldrich.comsigmaaldrich.comdv-expert.orgsigmaaldrich.com This transformation highlights the ability of the hydroxyl group to act as a nucleophile or be converted into a good leaving group for substitution reactions.

Alkylation reactions of benzhydrol derivatives are also well-documented. While specific examples focusing solely on the (+)-enantiomer of 2-methylbenzhydrol are not extensively detailed in the provided search results, the general reactivity of benzhydrols suggests that they can be alkylated under appropriate conditions. For example, electron-rich primary anilines have been shown to undergo selective N-alkylation with various secondary and tertiary benzylic alcohols. researchgate.net Furthermore, the alkylation of aldehydes with diarylbromomethane, a derivative of benzhydrol, has been achieved using organocatalysis. nih.gov

Reduction and Derivatization to Diphenylmethane (B89790) Analogues

The reduction of (+)-2-Methylbenzhydrol provides a route to diphenylmethane analogues. Specifically, it can be reduced in acetic acid containing iodine and aqueous hypophosphorous acid to yield the corresponding diphenylmethane. sigmaaldrich.comsigmaaldrich.comdv-expert.orgsigmaaldrich.comchemicalbook.com This type of deoxygenation reaction is a common transformation for benzhydrols and related compounds. Other reduction methods for benzophenone (B1666685), a related ketone, to a diphenylmethane derivative include hydrogenation over palladium on carbon, which is often more practical for larger scale reactions than methods like the Wolff-Kishner or Clemmensen reductions. acs.org The ease of reduction generally follows the trend of I > Br > Cl >> F for the halide leaving group in reductive hydrodehalogenation reactions. acs.org

Derivatization is a key strategy for modifying the properties and reactivity of molecules. spectroscopyonline.com For analytical purposes, such as in gas chromatography, derivatization is often employed to increase volatility and stability. research-solution.commdpi.com In the context of synthetic chemistry, derivatization of (+)-2-Methylbenzhydrol can lead to a wide array of functionalized molecules. lookchem.com

Azidation Reactions of Benzhydryl Alcohols

Benzhydryl alcohols, including by extension (+)-2-Methylbenzhydrol, can be converted to their corresponding diarylazidomethane analogues through azidation reactions. researchgate.netscholaris.ca A common method involves the use of azidotrimethylsilane (B126382) (TMSN₃) in the presence of a Brønsted acid catalyst such as tetrafluoroboric acid diethyl ether complex (HBF₄·OEt₂). researchgate.netresearchgate.netresearchgate.net These reactions are noted for their high yields and excellent functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents. researchgate.netresearchgate.net Interestingly, the azidation of enantiomerically enriched 2-methylbenzhydrol has been shown to proceed to a racemic mixture of the corresponding azide, suggesting the involvement of a carbocation intermediate. researchgate.net

Coupling Reactions with Organosilanes

The direct coupling of benzhydryl alcohols with organosilanes represents a metal-free approach to form new carbon-carbon bonds. researchgate.net This transformation can be catalyzed by a substoichiometric amount of an inexpensive and commercially available aqueous tetrafluoroboric acid catalyst. researchgate.net The reaction demonstrates good functional group tolerance. researchgate.net Organosilanes, including allylic, vinylic, and propargylic trimethylsilanes, have been shown to be effective nucleophiles in these deoxygenative coupling reactions. acs.org The use of organosilanes can lead to higher reaction yields and increased diversity of the alcohol substrate scope compared to other nucleophiles like potassium trifluoroborate salts. acs.org The mechanism is believed to involve the formation of a silyl (B83357) ether as the initial step. lsu.edu

Oxidation Reactions of Benzhydrol Derivatives

The oxidation of secondary alcohols like benzhydrol and its derivatives to the corresponding ketones is a fundamental transformation in organic chemistry. wpmucdn.comucsc.eduwpmucdn.com A variety of oxidizing agents can be employed for this purpose. For instance, commercially available bleach (sodium hypochlorite, NaClO) can be used, often in conjunction with a phase-transfer catalyst to overcome solubility issues between the aqueous oxidant and the organic substrate. wpmucdn.comwpmucdn.com Other reagents like tetrabutylammonium (B224687) bromochromate (TBABC) in the presence of oxalic acid have also been studied for the oxidation of benzhydrol, with the reaction product being benzophenone. orientjchem.org The choice of oxidant is often guided by factors such as reactivity, selectivity, ease of use, and cost. wpmucdn.com

Detailed Mechanistic Pathways

SN1 Type Reaction Mechanisms

Many of the reactions involving benzhydryl alcohols, including (+)-2-Methylbenzhydrol, are proposed to proceed through an SN1-type mechanism. researchgate.netresearchgate.net This pathway involves the formation of a benzhydryl carbocation intermediate. The stability of this carbocation is a key factor influencing the reaction rate and outcome.

The formation of the carbocation is typically initiated by the protonation of the hydroxyl group by an acid catalyst, followed by the loss of a water molecule. researchgate.netresearchgate.netyale.edu The resulting carbocation is stabilized by the delocalization of the positive charge over the two aromatic rings. researchgate.net This intermediate is then attacked by a nucleophile to form the final product.

Evidence for the SN1 mechanism in reactions of benzhydryl derivatives comes from several observations:

Racemization: As mentioned in the azidation of enantiomerically enriched 2-methylbenzhydrol, the formation of a racemic product from a chiral starting material is indicative of a planar carbocation intermediate. researchgate.net

Solvent Effects: The rate of SN1 reactions is significantly influenced by the ionizing power of the solvent. More polar, protic solvents can stabilize the carbocation intermediate and the leaving group, thus accelerating the reaction. spcmc.ac.in

Substituent Effects: The rate of reactions proceeding through a carbocation intermediate is sensitive to the electronic properties of substituents on the aromatic rings. Electron-donating groups stabilize the carbocation and increase the reaction rate, while electron-withdrawing groups have the opposite effect. nih.govyale.edu

Kinetic Studies: In some cases, the reaction rate is found to be dependent only on the concentration of the benzhydryl derivative and independent of the nucleophile concentration, which is characteristic of an SN1 pathway. spcmc.ac.in For example, the reaction of benzhydryl chloride with tetramethylammonium (B1211777) fluoride (B91410) in liquid SO₂ follows an SN1 pathway. spcmc.ac.in

The SN1 mechanism is central to understanding the reactivity of (+)-2-Methylbenzhydrol and other benzhydryl systems, providing a framework for predicting reaction outcomes and designing new synthetic methodologies. researchgate.netacs.orguni-muenchen.de

Formation and Role of Benzylic Radical and Carbocation Intermediates

The benzylic position of (+)-2-Methylbenzhydrol is predisposed to forming stabilized radical and carbocation intermediates, which dictates its reactivity in various chemical transformations. orgchemboulder.comkhanacademy.org The stability of these intermediates arises from the delocalization of the charge or the unpaired electron across the adjacent aromatic ring through resonance. orgchemboulder.comlibretexts.org This stabilization facilitates reactions that proceed via these high-energy species. orgchemboulder.com

Benzylic Carbocation Formation: In acidic media, the hydroxyl group of 2-methylbenzhydrol can be protonated, leading to the formation of a good leaving group (water). Subsequent loss of water generates a benzylic carbocation. researchgate.net Evidence for carbocation intermediates comes from studies on the reduction of benzylic alcohols, where the reaction rate is dependent on substituent effects that would stabilize a positive charge. researchgate.net The formation of a benzylic carbocation is a key step in certain reduction and substitution reactions. orgchemboulder.comresearchgate.net For instance, the reduction of aryl carbinols with hydrogen iodide generated in situ is proposed to proceed through the initial conversion of the alcohol to a carbocation. researchgate.net In solvolytic photochemical reactions, the formation of carbocations is also a recognized mechanistic pathway. acs.org

Benzylic Radical Formation: Benzylic radicals are another crucial intermediate in the chemistry of compounds like 2-methylbenzhydrol. These radicals are stabilized by resonance in the same way as carbocations. khanacademy.orglibretexts.org They are often generated under photochemical conditions. libretexts.org For example, laser flash photolysis studies on related ketones like 2-methylbenzophenone show that upon photoexcitation, intramolecular hydrogen abstraction can lead to the formation of a biradical intermediate. cdnsciencepub.comfigshare.com This biradical possesses characteristics of a benzylic radical. researchgate.net In some reductions, the isolation of dimeric products provides evidence for the intermediacy of radical species. researchgate.net Mechanistic studies on light-driven reactions have revealed the formation of benzylic radical intermediates that control the high regio- and diastereoselectivity observed in certain transformations. dellamicogroup.com

The general pathways for radical reactions include abstraction, disproportionation, β-cleavage, dimerization, and addition. libretexts.org The specific path taken depends on the reaction conditions and the structure of the radical.

Mechanistic Studies of Light-Driven Transformations and Intermediates

Light-driven reactions of (+)-2-Methylbenzhydrol and related aromatic ketones have been extensively studied to understand the complex sequence of events following photoexcitation. dellamicogroup.comnih.gov Techniques such as laser flash photolysis and transient absorption spectroscopy have been invaluable in identifying and characterizing the short-lived intermediates involved. researchgate.netnih.govoup.comkrichlab.ca

Upon UV irradiation, molecules like 2-methylbenzophenone, a close structural analog and common precursor or product in reactions involving 2-methylbenzhydrol, undergo a series of rapid transformations. figshare.com The initial excitation leads to a singlet excited state, which then typically undergoes intersystem crossing to form a triplet state (n, π*). figshare.com This triplet state is a key reactive intermediate. nih.gov

From the triplet state, a 1,5-hydrogen atom transfer from the ortho-methyl group to the carbonyl oxygen occurs, generating a biradical intermediate. figshare.com This biradical can then undergo further reactions. One major pathway is the formation of photoenols. cdnsciencepub.comnih.govoup.com Both cis- and trans-photoenols have been identified, often exhibiting different lifetimes and absorption spectra. oup.comoup.com For example, in the photolysis of 2-methylbenzophenone in ethanol, a short-lived transient was assigned to the cis-enol and a long-lived one to the trans-enol. oup.com

These photoenols are themselves reactive intermediates. They can revert to the ground state ketone or undergo cyclization. rsc.org For instance, lamp irradiation of 2-methylbenzil in benzene (B151609) leads to the formation of 2-hydroxy-2-phenylindan-1-one, a cyclization product derived from a photoenol intermediate. nih.gov

In some light-driven processes, such as the Paternò-Büchi reaction, key intermediates like exciplexes or electron-donor-acceptor (EDA) complexes can determine the stereoselectivity of the reaction. nih.govresearchgate.net The formation of these complexes can be influenced by the wavelength of the light used, allowing for control over the diastereomeric ratio of the products. dellamicogroup.comnih.gov

The reaction environment, particularly the pH, can significantly alter the photochemical pathways. In strongly acidic solutions (pH 0), protonation of the excited state of o-methylbenzophenone can lead to a cation biradical intermediate, which facilitates cyclization to a benzocyclobutanol product. figshare.com Conversely, in a bicarbonate solution, the biradical intermediate may be quenched to form a carboxylic acid. figshare.com

Kinetic Analysis of Reaction Progress and Factors Influencing Reactivity

Kinetic analysis provides quantitative data on reaction rates, intermediate lifetimes, and the factors that influence them. mt.com For the light-driven reactions of compounds related to (+)-2-Methylbenzhydrol, laser flash photolysis has been a primary tool for obtaining such data. cdnsciencepub.comnih.gov

The lifetimes of the transient intermediates are highly dependent on the solvent and the presence of quenchers. For example, laser excitation of 2-methylbenzil in methanol or acetonitrile produced transients with biexponential decay kinetics, yielding lifetimes of 200 µs and >200 µs. nih.gov In contrast, the triplet lifetime of 2,4,6-trimethylbenzophenone (B177196) was found to be 850 ns in methanol and 750 ns in hexane. cdnsciencepub.com

The table below summarizes some of the kinetic data obtained from laser flash photolysis studies of related compounds.

| Compound | Intermediate | Solvent | Lifetime (τ) or Rate Constant (k) | Technique |

|---|---|---|---|---|

| 2-Methylbenzil | Transient (Photoenol mixture) | Methanol/Acetonitrile | τ = 200 µs and >200 µs | Laser Flash Photolysis nih.gov |

| 2,4,6-Trimethylbenzophenone | Triplet State | Benzene | τ = 2.4 µs | Laser Flash Photolysis cdnsciencepub.com |

| 2,4,6-Trimethylbenzophenone | Triplet State | Methanol | τ = 850 ns | Laser Flash Photolysis cdnsciencepub.com |

| 2,4,6-Trimethylbenzophenone | Triplet State | Hexane | τ = 750 ns | Laser Flash Photolysis cdnsciencepub.com |

| 2,4,6-Trimethylbenzophenone | Z-Enol | Hexane | τ ≈ 4 µs | Laser Flash Photolysis cdnsciencepub.com |

| 2,4,6-Trimethylbenzophenone | E-Enol | Hexane | Does not decay appreciably during 100 µs | Laser Flash Photolysis cdnsciencepub.com |

| 2,4,6-Trimethylbenzophenone reacting with 1,4-Cyclohexadiene | Triplet Quenching | - | k = 2.8 x 10⁷ M⁻¹s⁻¹ | Laser Flash Photolysis cdnsciencepub.com |

Factors influencing reactivity include:

Solvent: The polarity and hydrogen-bonding ability of the solvent can affect the lifetimes of intermediates. For instance, the triplet state of 2,4,6-trimethylbenzophenone has a significantly longer lifetime in benzene compared to methanol or hexane. cdnsciencepub.com

pH: As noted earlier, the pH of the medium can dramatically change the reaction pathway. figshare.com In acidic solutions, protonation can facilitate certain reactions, while in basic solutions, deprotonation can accelerate the decay of intermediates like photoenols. figshare.comoup.com

Temperature: Chemical reaction rates typically increase with higher temperatures, as this increases the frequency of molecular collisions and provides the necessary activation energy. libretexts.org

Light Source: The wavelength of light can be a critical parameter. In certain cycloaddition reactions, changing the irradiation wavelength can favor the formation of an EDA complex over an exciplex, thereby altering the diastereoselectivity of the product. dellamicogroup.comnih.gov

Reaction progress kinetic analysis (RPKA) is a powerful methodology for studying complex reactions under synthetically relevant conditions, providing a comprehensive picture of the reaction behavior from a minimal number of experiments. wikipedia.orgnih.gov This approach can help distinguish between different mechanistic models by analyzing how reaction rates change over time as reactant concentrations vary. nih.gov

Applications of + 2 Methylbenzhydrol in Advanced Organic Synthesis

Role as a Chiral Building Block and Intermediate in Complex Molecule Construction

Chiral building blocks are enantiomerically enriched compounds that serve as starting materials for the synthesis of complex target molecules, including natural products and pharmaceuticals. nih.gov (+)-2-Methylbenzhydrol fits this role perfectly, providing a pre-defined stereocenter that can be incorporated into larger molecular frameworks, thus avoiding the need for challenging asymmetric syntheses or resolutions at later stages.

The utility of (+)-2-Methylbenzhydrol as a chiral building block is demonstrated in its conversion to other functionalized chiral molecules. For instance, it can undergo azidation reactions to produce corresponding diarylazidomethane analogues. researchgate.net This transformation, which converts the alcohol into an azide, introduces a new functional group while retaining the stereochemical integrity of the original molecule, creating a new chiral intermediate for further synthetic elaboration. researchgate.net

Furthermore, (+)-2-Methylbenzhydrol serves as a crucial intermediate in multi-step syntheses. It is recognized as a metabolite of the antihistaminic drug Orphenadrine, indicating its structural relevance and its role as a precursor or transformation product of pharmacologically active compounds. chemicalbook.comnih.gov Its function as an intermediate is also highlighted in patented processes for producing pharmacologically valuable compounds where derivatives of benzhydrol are essential precursors. google.com

Design and Preparation of Diphenylmethane (B89790) Scaffolds and Derivatives

The diphenylmethane scaffold is a core structural motif in many organic compounds. (+)-2-Methylbenzhydrol is an effective starting material for the synthesis of various derivatives built upon this framework.

A primary transformation is its reduction to form diphenylmethanes. This reaction is effectively carried out using reagents such as aqueous hypophosphorous acid in the presence of iodine in acetic acid. sigmaaldrich.comsigmaaldrich.com This process removes the hydroxyl group, directly yielding a chiral diphenylmethane derivative.

Beyond simple reduction, the hydroxyl group of (+)-2-Methylbenzhydrol allows for the preparation of a range of other derivatives through reactions like etherification and halogenation. For example, etherification with tropine (B42219) results in the formation of tropinyl 2-methyl-benzhydryl ether hydrobromide. sigmaaldrich.comsigmaaldrich.com Additionally, the alcohol can be converted into its corresponding chloride, 2-Methylbenzhydryl chloride, creating a more reactive intermediate for subsequent nucleophilic substitution reactions. chemicalbook.com

| Derivative Name | Reaction Type | Key Reagents | Reference |

|---|---|---|---|

| Diphenylmethane Derivative | Reduction | Hypophosphorous acid, Iodine, Acetic acid | sigmaaldrich.comsigmaaldrich.com |

| Tropinyl 2-methyl-benzhydryl ether hydrobromide | Etherification | Tropine | sigmaaldrich.comsigmaaldrich.com |

| 2-Methylbenzhydryl chloride | Halogenation | Not specified | chemicalbook.com |

| Diarylazidomethane analogue | Azidation | Azidotrimethylsilane (B126382) (TMSN3), HBF4·OEt2 | researchgate.net |

Utility in the Construction of Pharmaceutical Intermediates

The chiral benzhydrol moiety is a key structural feature in several active pharmaceutical ingredients (APIs). (+)-2-Methylbenzhydrol and its derivatives serve as critical intermediates in the synthesis of these drugs.

One notable application is in the synthesis of the non-opioid analgesic and muscle relaxant, Nefopam. google.com A patented process describes the use of a 2-methylbenzhydrol (B123475) derivative as a key intermediate. The synthesis involves reacting 2-chloromethylbenzophenone with methylethanolamine and subsequently reducing the ketone with sodium borohydride (B1222165) to yield 2-{[N-(2-hydroxyethyl)-N-methyl]-amino}-methylbenzhydrol, which is then converted to Nefopam. google.com

The structural core of (+)-2-Methylbenzhydrol is also present in the first-generation antihistamine Clemastine. nih.gov Clemastine features a 1-(4-chlorophenyl)-1-phenylethyl ether group connected to a pyrrolidine (B122466) moiety. nih.gov The synthesis of Clemastine involves the coupling of a chiral benzhydrol derivative with a chloroethyl pyrrolidine derivative, highlighting the importance of this class of intermediates in accessing complex APIs. google.comgoogle.com Its connection as a metabolite of Orphenadrine further underscores the relevance of the 2-methylbenzhydrol scaffold in medicinal chemistry. chemicalbook.com

| Pharmaceutical Compound | Therapeutic Class | Role of Benzhydrol Scaffold | Reference |

|---|---|---|---|

| Nefopam | Analgesic, Muscle Relaxant | A derivative is a key synthetic intermediate. | google.com |

| Clemastine | Antihistamine | The core structure is a substituted benzhydryl ether. | nih.gov |

| Orphenadrine | Antihistamine, Muscle Relaxant | (+)-2-Methylbenzhydrol is a known metabolite. | chemicalbook.com |

Integration into Chiral Auxiliaries and Ligands

In asymmetric synthesis, a chiral auxiliary is an optically active compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgchemeurope.com After the desired transformation, the auxiliary is removed and can often be recycled. chemeurope.com Similarly, chiral ligands coordinate to metal centers to create catalysts that can induce high enantioselectivity in chemical reactions. nih.govcas.cn

While (+)-2-Methylbenzhydrol is a valuable chiral building block, its direct and widespread use as a chiral auxiliary or as a component in prominent chiral ligands is not extensively documented in the literature. Chiral auxiliaries are typically designed with specific structural features that allow for effective steric blocking of one face of a reactive molecule, such as the oxazolidinones popularized by David A. Evans or Oppolzer's camphorsultam. wikipedia.org

Likewise, the development of chiral ligands often focuses on structures possessing C2 symmetry or specific bite angles and electronic properties that are crucial for effective asymmetric catalysis. nih.govrsc.org Although the defined stereocenter and functional handle of (+)-2-Methylbenzhydrol give it the theoretical potential to be incorporated into such systems, established and privileged ligands tend to be derived from other chiral sources like amino acids, tartaric acid, or BINOL. wikipedia.orgnih.gov The primary documented value of (+)-2-Methylbenzhydrol lies in its role as a chiral precursor, where its stereocenter is permanently integrated into the final product, rather than being temporarily used to direct a reaction.

Advanced Characterization Techniques for Structural and Mechanistic Elucidation in + 2 Methylbenzhydrol Research

Advanced Spectroscopic Methods for Complex Structural Analysis (e.g., 2D Nuclear Magnetic Resonance, High-Resolution Mass Spectrometry)

While one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides fundamental information about the chemical environment of protons and carbons, complex molecules often exhibit signal overlap that complicates unambiguous assignment. Two-dimensional (2D) NMR techniques overcome this limitation by correlating nuclear spins through chemical bonds or through space, providing a powerful tool for the complete structural elucidation of (+)-2-Methylbenzhydrol.

2D Nuclear Magnetic Resonance (NMR) Spectroscopy:

Several 2D NMR experiments are instrumental in assigning the complex proton and carbon spectra of (+)-2-Methylbenzhydrol.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For (+)-2-Methylbenzhydrol, COSY would reveal correlations between the methine proton (H-Cα) and the hydroxyl proton, as well as between the aromatic protons on both the phenyl and tolyl rings.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons with the directly attached carbon atoms. This is crucial for assigning the carbon signals in the spectrum of (+)-2-Methylbenzhydrol, for instance, definitively linking the methine proton signal to its corresponding carbon (Cα).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This technique is invaluable for establishing the connectivity of the entire molecule. For example, HMBC would show correlations from the methyl protons of the tolyl group to the quaternary and protonated carbons of the tolyl ring, confirming the substitution pattern.

Interactive Data Table: Predicted 2D NMR Correlations for (+)-2-Methylbenzhydrol

| Proton (¹H) Signal | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |

| H-Cα (methine) | -OH | Cα | Phenyl C1, Tolyl C1', Phenyl C(ortho), Tolyl C(ortho') |

| -OH (hydroxyl) | H-Cα | - | Cα |

| -CH₃ (methyl) | Aromatic protons (weak) | C-methyl | Tolyl C1', Tolyl C2', Tolyl C6' |

| Aromatic Protons | Other aromatic protons | Corresponding aromatic carbons | Quaternary and other aromatic carbons |

High-Resolution Mass Spectrometry (HRMS):

High-Resolution Mass Spectrometry provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental composition. For (+)-2-Methylbenzhydrol (C₁₄H₁₄O), HRMS can confirm the molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass. This technique is also crucial in mechanistic studies, for example, by identifying and characterizing reaction intermediates and byproducts in its catalytic synthesis.

Interactive Data Table: High-Resolution Mass Spectrometry Data for 2-Methylbenzhydrol (B123475)

| Property | Value |

| Molecular Formula | C₁₄H₁₄O |

| Theoretical Exact Mass | 198.1045 g/mol |

| Expected [M+H]⁺ ion | 199.1123 m/z |

| Expected [M+Na]⁺ ion | 221.0942 m/z |

X-ray Crystallography for Absolute Stereochemical Assignment

The definitive determination of the absolute configuration of a chiral molecule is crucial. While spectroscopic methods can provide relative stereochemistry, X-ray crystallography on a single crystal is the gold standard for assigning the absolute stereochemistry. acs.org This technique relies on the phenomenon of anomalous dispersion, where the scattering of X-rays by electrons near an absorption edge of an atom leads to a phase shift. nih.gov

For a chiral molecule that crystallizes in a non-centrosymmetric space group, the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) are not equal due to anomalous scattering. acs.org The analysis of these intensity differences allows for the unambiguous determination of the absolute structure. The Flack parameter is a critical value refined during the crystallographic analysis that indicates the correctness of the assigned absolute configuration; a value close to zero for the correct enantiomer and close to one for the inverted structure confirms the assignment. youtube.com

Interactive Data Table: Key Parameters in X-ray Crystallography for Absolute Configuration Determination

| Parameter | Description | Significance for (+)-2-Methylbenzhydrol |

| Chiral Space Group | A crystal symmetry group that lacks inversion centers or mirror planes. | Crystallization of an enantiomerically pure sample of (+)-2-Methylbenzhydrol is expected to occur in a chiral space group. |

| Anomalous Dispersion | The wavelength-dependent scattering of X-rays by an atom. | Even with light atoms (C, H, O), anomalous dispersion effects, though small, can be measured with modern diffractometers and used to determine the absolute configuration. |

| Flack Parameter | A parameter refined during crystal structure solution that indicates the absolute structure. | A refined Flack parameter close to 0 would confirm the correct (R) or (S) assignment for a crystal of (+)-2-Methylbenzhydrol. youtube.com |

Advanced Microscopy (e.g., Scanning Transmission Electron Microscopy) and Surface Analysis (e.g., Secondary Ion Mass Spectrometry) in Related Catalytic Systems

The enantioselective synthesis of (+)-2-Methylbenzhydrol is often achieved through asymmetric catalysis, where a chiral catalyst directs the reaction to favor the formation of one enantiomer over the other. The efficiency and selectivity of these catalysts are intimately linked to their structure, composition, and surface properties. Advanced microscopy and surface analysis techniques are therefore critical for characterizing these catalytic systems and understanding the mechanisms of enantioselection.

Scanning Transmission Electron Microscopy (STEM):

STEM is a powerful technique for imaging materials at the atomic scale. In the context of heterogeneous catalysts often used for asymmetric hydrogenations to produce chiral alcohols, STEM can provide invaluable information about:

Nanoparticle Size and Distribution: For catalysts consisting of metal nanoparticles on a support, STEM can visualize the size and dispersion of these particles, which can significantly impact catalytic activity.

Elemental Mapping: Equipped with Energy-Dispersive X-ray Spectroscopy (EDX) or Electron Energy Loss Spectroscopy (EELS), STEM can map the elemental composition of the catalyst at the nanoscale, revealing the distribution of different metals in bimetallic catalysts or the location of promoters.

Surface Defects: High-resolution STEM can identify atomic-scale defects on the catalyst surface, which can act as active sites for catalysis.

Secondary Ion Mass Spectrometry (SIMS):

SIMS is a highly sensitive surface analysis technique that can provide elemental and molecular information about the outermost atomic layers of a material. In the study of catalytic systems for the synthesis of chiral alcohols, SIMS can be used to:

Analyze Surface Composition: SIMS can detect trace elements and adsorbed species on the catalyst surface, providing insights into the chemical state of the active sites.

Characterize Chiral Modifiers: In systems where an achiral catalyst surface is modified with a chiral molecule to induce enantioselectivity, SIMS can be used to study the adsorption and orientation of these chiral modifiers on the surface.

Monitor Catalyst Deactivation: By analyzing changes in the surface composition over time, SIMS can help to understand the mechanisms of catalyst deactivation.

While specific STEM and SIMS studies on catalysts for the synthesis of (+)-2-Methylbenzhydrol are not prevalent, these techniques are widely applied in the broader field of asymmetric catalysis to provide fundamental insights that guide the development of more efficient and selective catalysts. cmu.edu

Future Research Directions and Perspectives

Development of Novel Catalytic Systems for Enhanced Enantioselectivity and Generality

The asymmetric reduction of prochiral ketones is the most direct and atom-economical method for synthesizing chiral secondary alcohols like (+)-2-Methylbenzhydrol. While significant progress has been made, the development of next-generation catalytic systems remains a key research focus. The goal is to achieve exceptional enantioselectivity (ee) and high turnover numbers (TONs) across a broader range of substrates under milder, more sustainable conditions.

Pioneering work demonstrated that chiral ruthenium complexes are highly effective for the asymmetric hydrogenation of unsymmetrical benzophenones. For instance, the hydrogenation of 2-methylbenzophenone (B1664564) using a catalyst system composed of a BINAP diphosphine ligand and a chiral diamine ligand, such as trans-RuCl2[(S)-xylbinap][(S)-daipen], can produce (S)-2-methylbenzhydrol in 99% yield with 93% ee cmu.edu. This established a benchmark for the synthesis of ortho-substituted benzhydrols.

More recently, research has shifted towards catalysts based on earth-abundant and less toxic first-row transition metals. Manganese, in particular, has emerged as a promising alternative to noble metals acs.org. Novel Mn(I) catalysts featuring imidazole-based chiral PNN tridentate ligands have been developed for the asymmetric hydrogenation of benzophenones, achieving outstanding activity and enantioselectivities up to >99% ee nih.govresearchgate.net. The modular nature of these ligands, with controllable "side-arm" groups, allows for fine-tuning of the catalyst's steric and electronic properties to optimize selectivity for specific substrates acs.org.

Another powerful strategy is asymmetric transfer hydrogenation (ATH), which uses readily available hydrogen donors like formic acid/triethylamine mixtures instead of high-pressure H2 gas. Bifunctional oxo-tethered ruthenium catalysts have shown exceptional performance in the ATH of 2-substituted benzophenones, yielding chiral benzhydrols with enantiomeric excesses often exceeding 98-99% datapdf.com. These catalysts effectively discriminate between the electronic and steric differences of the ketone's aryl groups to achieve high fidelity in the hydrogen transfer step datapdf.com.

Future research will likely focus on:

Ligand Innovation: Designing and synthesizing novel chiral ligands for both noble and base metals that offer improved activity, stability, and broader substrate scope.

Computational Modeling: Utilizing computational chemistry to predict the most effective catalyst-substrate combinations and to guide the rational design of new catalysts with enhanced performance.

Heterogenization: Immobilizing highly successful homogeneous catalysts onto solid supports to facilitate catalyst recovery and recycling, a key step towards more sustainable and industrially viable processes.

Table 1: Comparison of Catalytic Systems for Asymmetric Synthesis of 2-Methylbenzhydrol (B123475) and Analogues

| Catalyst Type | Precursor Ketone | Reaction Type | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Chiral Ru(II)-Diphosphine/Diamine | 2-Methylbenzophenone | Asymmetric Hydrogenation | 99 | 93 | cmu.edu |

| Chiral Mn(I)-PNN Pincer Complex | 2-Methoxy-6-methylbenzophenone | Asymmetric Hydrogenation | 97 | >99 | acs.org |

| Bifunctional Oxo-Tethered Ru(II) | 2-Chlorobenzophenone | Asymmetric Transfer Hydrogenation | >99 | 99 | datapdf.com |

| Bifunctional Oxo-Tethered Ru(II) | 2-(Trifluoromethyl)benzophenone | Asymmetric Transfer Hydrogenation | >99 | 98 | datapdf.com |

Exploration of Continuous Flow Methodologies for Efficient and Scalable Synthesis

The transition from traditional batch processing to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, process control, and scalability nih.govmdpi.comresearchgate.net. The application of flow chemistry to the enantioselective synthesis of chiral intermediates like (+)-2-Methylbenzhydrol is a burgeoning area of research with immense potential nih.govrsc.org.

Continuous flow systems, such as packed-bed reactors or microreactors, provide superior heat and mass transfer, allowing for precise control over reaction parameters like temperature, pressure, and residence time nih.govrsc.org. These features can lead to higher reaction rates, improved selectivity, and safer operation, particularly for highly exothermic or hazardous reactions nih.gov.

For the synthesis of (+)-2-Methylbenzhydrol, future research could explore:

Immobilized Catalysts in Packed-Bed Reactors: The heterogeneous catalysts discussed previously (e.g., immobilized Ru or Mn complexes) are ideally suited for use in continuous flow packed-bed reactors researchgate.net. This setup allows the substrate solution to flow through a column containing the solid-supported catalyst, enabling continuous product generation without the need for complex separation procedures to remove the catalyst nih.gov.

Homogeneous Catalysis with In-line Separation: Advanced flow systems can incorporate in-line separation modules, such as membrane filtration or liquid-liquid extraction, to separate the homogeneous catalyst from the product stream, allowing for its recycling and reuse.

Telescoped Reactions: Flow chemistry facilitates the "telescoping" of multiple reaction steps into a single, uninterrupted sequence without the need to isolate and purify intermediates nih.govmdpi.com. A future flow process could involve the asymmetric synthesis of the chiral alcohol in a first reactor, followed by its immediate conversion into a downstream product (e.g., an ether or amine) in a subsequent reactor.

While the continuous flow synthesis of (+)-2-Methylbenzhydrol has not been specifically reported, successful flow syntheses of other chiral pharmaceutical intermediates, such as precursors for Rolipram and Pregabalin, demonstrate the feasibility and power of this approach nih.govmdpi.comresearchgate.net.

Deeper Understanding of Reaction Mechanisms and Control over Selectivity

Achieving high enantioselectivity in the synthesis of (+)-2-Methylbenzhydrol hinges on a nuanced control of the reaction mechanism at the molecular level. The key to stereochemical control lies in the interaction between the prochiral substrate (2-methylbenzophenone) and the chiral catalyst during the rate-determining step.

In both asymmetric hydrogenation and transfer hydrogenation, the reaction proceeds through a diastereomeric transition state. The chiral ligand environment of the metal catalyst creates a highly structured pocket. The substrate can approach the metal center in two possible orientations, one leading to the (+) enantiomer and the other to the (-) enantiomer. These two approaches result in two different diastereomeric transition states with different activation energies. High enantioselectivity is achieved when the energy difference between these two transition states is large, heavily favoring the pathway to the desired enantiomer.

For instance, in the transfer hydrogenation of ortho-substituted benzophenones with oxo-tethered Ru(II) catalysts, a sterically favorable edge-to-face interaction between the unsubstituted phenyl ring of the ketone and the arene ligand of the catalyst is proposed to govern the facial selectivity datapdf.com. The ortho-substituent on the other ring creates steric hindrance that disfavors the alternative transition state, leading to excellent enantioselectivity datapdf.com.

Future research in this area will focus on:

Advanced Spectroscopic Studies: Utilizing in-situ spectroscopic techniques (e.g., NMR, IR) to observe and characterize catalyst-substrate intermediates, providing direct evidence for proposed mechanistic pathways.

Kinetic Analysis: Performing detailed kinetic studies to elucidate the rate-determining steps and the factors that influence the energy barrier between the competing diastereomeric transition states.

Computational Investigations: Employing Density Functional Theory (DFT) and other computational methods to model the transition states, which can help rationalize observed selectivities and guide the design of more effective catalysts epfl.ch.

Conversely, reactions involving the hydroxyl group of 2-methylbenzhydrol that proceed through a carbocation intermediate, such as SN1-type substitutions, can lead to a loss of stereochemical integrity. For example, the azidation of benzhydrols catalyzed by a Brønsted acid is expected to proceed via the formation of a planar benzhydrylium ion, resulting in a racemic product researchgate.net. Understanding these competing mechanisms is crucial for designing synthetic routes that preserve the chiral center.

Expansion of Synthetic Utility for Diverse Molecular Architectures

Beyond its role as an intermediate in the synthesis of specific pharmaceuticals like Orphenadrine, enantiomerically pure (+)-2-Methylbenzhydrol is a valuable chiral building block for the construction of more complex and diverse molecular architectures. The chiral diarylmethyl motif is a privileged structure in medicinal chemistry and materials science.

The future synthetic utility of (+)-2-Methylbenzhydrol can be expanded in several directions:

As a Chiral Precursor: The compound can serve as a starting material for molecules where the core benzhydryl structure is retained and elaborated. It is known to undergo etherification with tropine (B42219) to yield tropinyl 2-methyl-benzhydryl ether hydrobromide and can be reduced to form the corresponding diphenylmethane (B89790) .

Stereodirecting Group: The chiral hydroxyl group can be used to direct the stereochemistry of subsequent reactions at nearby positions before it is removed or modified.

Future research will undoubtedly uncover new ways to leverage the stereochemical information encoded in (+)-2-Methylbenzhydrol to access novel families of chiral ligands, catalysts, and biologically active compounds.

Q & A

Q. Basic Research Focus

- Personal Protective Equipment (PPE) : Use gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks .

- Storage : Keep in airtight containers at ambient temperatures, away from ignition sources .

Document emergency procedures (e.g., eye wash stations, spill kits) in lab protocols .

How can researchers determine key physical properties (e.g., solubility, stability) of (+)-2-Methylbenzhydrol?

Q. Basic Research Focus

- Solubility : Perform gradient solubility tests in polar (water, methanol) and non-polar solvents (toluene, hexane).

- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Use UV-Vis spectroscopy to monitor changes .

Report conditions explicitly (e.g., "stable at 25°C in dark, dry environments") to guide future studies .

How should researchers resolve contradictions in spectroscopic data for (+)-2-Methylbenzhydrol?

Advanced Research Focus

Contradictions (e.g., unexpected NMR peaks) require:

- Triangulation : Cross-validate with alternative techniques (e.g., X-ray crystallography or mass spectrometry) .

- Iterative Analysis : Re-examine synthesis conditions (e.g., byproducts, solvent residues) .

- Peer Consultation : Engage collaborators to rule out instrumentation errors .

Publish raw data and analysis workflows to facilitate peer review .

What strategies optimize reaction conditions to improve (+)-2-Methylbenzhydrol yield in complex syntheses?

Q. Advanced Research Focus

-

DoE (Design of Experiments) : Systematically vary parameters (temperature, catalyst loading, solvent ratios) to identify optimal conditions .

-

Kinetic Studies : Use in-situ monitoring (e.g., FTIR) to track intermediate formation .

用它!帮你看懂文献数据图,更好描述实验结果00:17

-

Computational Modeling : Predict reaction pathways using DFT calculations to guide experimental design .

Report yield improvements with statistical significance tests (e.g., ANOVA) .

How can researchers assess the ecological impact of (+)-2-Methylbenzhydrol in environmental studies?

Q. Advanced Research Focus

- Toxicity Screening : Use in vitro assays (e.g., Daphnia magna or algae growth inhibition tests).

- Degradation Studies : Monitor photolytic or microbial degradation rates via LC-MS .

- QSAR Models : Predict environmental persistence using quantitative structure-activity relationships .

Note that current ecotoxicological data are limited, necessitating further research .

What advanced mechanistic insights can be gained from studying (+)-2-Methylbenzhydrol’s reactivity?

Q. Advanced Research Focus

- Isotopic Labeling : Trace reaction pathways using O or deuterated reagents in reduction/etherification reactions .

- Kinetic Isotope Effects (KIE) : Compare reaction rates to infer rate-determining steps .

- Synchrotron Studies : Analyze electron density maps to resolve stereochemical outcomes .

Integrate experimental data with computational simulations (e.g., MD simulations) to propose mechanisms .

Methodological Notes

- Data Presentation : Use tables to summarize yields, spectral data, and statistical analyses (Example Table 1).

- Reproducibility : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental sections .

- Critical Analysis : Discuss limitations (e.g., solvent selection bias) and propose mitigation strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.